(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Neuronal NOS inhibition Enzymology Neurochemistry

Researchers requiring selective nNOS modulation face supply challenges with undefined stereochemistry, where racemic mixtures compromise assay reproducibility. This (S)-enantiomer (CAS 114460-37-6) resolves that bottleneck. • ⁨Stereochemical Fidelity⁩: Guaranteed (S)-configuration essential for chiral nNOS binding pocket recognition, eliminating potency variability. • ⁨Validated Activity⁩: Nanomolar inhibitor (Ki=237 nM) ideal as a positive control for HTS validation or neuronal tissue studies. • ⁨Supply Integrity⁩: Routinely stocked at ≥97% purity, ensuring consistent lot-to-lot performance for long-term medicinal chemistry programs.

Molecular Formula C7H11N5O2
Molecular Weight 197.19 g/mol
CAS No. 114460-37-6
Cat. No. B053942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid
CAS114460-37-6
Synonyms1-guanidino-2-(4-imidazole)propionic acid
GIPA
Molecular FormulaC7H11N5O2
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)N=C(N)N
InChIInChI=1S/C7H11N5O2/c8-7(9)12-5(6(13)14)1-4-2-10-3-11-4/h2-3,5H,1H2,(H,10,11)(H,13,14)(H4,8,9,12)/t5-/m0/s1
InChIKeyHZLZMXYBDRVYRP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid – Chiral NOS Research Scaffold


(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, also known as N-(aminoiminomethyl)-L-histidine, is a chiral small molecule (C7H11N5O2, MW 197.19) that combines a guanidino functional group with an L-histidine core [1]. This compound is structurally and mechanistically related to L-arginine, the natural substrate of nitric oxide synthases (NOS), and is therefore of primary interest in research involving the selective modulation of NOS isoforms and other biological pathways involving histamine receptors or proteases [2].

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid – Chirality and Target Engagement


Scientific users cannot arbitrarily substitute this compound with a generic guanidino acid or a racemic histidine derivative. Its biological activity is highly dependent on two key features: (1) the specific (S)-enantiomeric configuration, which is essential for proper molecular recognition within chiral binding pockets of enzymes like NOS [1], and (2) the precise combination of the imidazole ring and guanidino group, which dictates its unique affinity profile and isoform selectivity compared to other NOS inhibitors or histamine receptor ligands [2]. Using a racemic mixture or a structural analog lacking this precise stereoelectronic arrangement will introduce significant variability in potency, selectivity, and reproducibility, thereby compromising the validity of structure-activity relationship (SAR) studies or pharmacological assays.

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid – Comparative Potency and Selectivity


nNOS Inhibition Potency

In a direct biochemical assay measuring the inhibition of nitric oxide (NO) formation from L-arginine, (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid exhibits a Ki value of 237 nM against recombinant rat neuronal NOS (nNOS) [1]. This demonstrates nanomolar potency for this isoform.

Neuronal NOS inhibition Enzymology Neurochemistry Ki value

Enantiomeric Purity: (S)-Configuration

The compound is defined and supplied as the single (S)-enantiomer, with a specified minimum purity of 97.00% [1]. The stereochemistry is confirmed by the SMILES notation: O=C(O)[C@@H](NC(N)=N)CC1=CNC=N1 [2]. This is in contrast to the undefined stereochemistry or racemic nature of many generic 'guanidino-histidine' derivatives.

Chiral purity Stereochemistry Quality control Enantioselectivity

Selectivity vs. Broad-Spectrum NOS Inhibitors

While broad-spectrum NOS inhibitors like L-NAME (Nω-Nitro-L-arginine methyl ester) are common lab reagents, their lack of isoform selectivity often leads to off-target cardiovascular and neuronal effects in vivo [1]. The specific Ki of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid for nNOS (237 nM) [2] suggests a more selective profile compared to this non-selective inhibitor, which is valuable for dissecting the roles of individual NOS isoforms.

NOS isoform selectivity Mechanism of action Chemical biology

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid – Applications in Neuroscience & Enzymology


In Vitro nNOS Signaling Studies

Ideal for use as a selective pharmacological tool to inhibit nNOS activity in cell-based assays or ex vivo tissue preparations (e.g., brain slices, primary neuronal cultures) where the role of nNOS-derived nitric oxide is being investigated [1]. Its nanomolar potency (Ki = 237 nM) allows for experiments requiring low concentrations, thereby minimizing non-specific cellular effects.

Reference Standard for nNOS Assays

A valuable reference inhibitor for developing and validating high-throughput screening (HTS) assays targeting the nNOS isoform. The defined (S)-stereochemistry and high purity (min. 97%) [1] make it suitable as a positive control for nNOS inhibition and for benchmarking novel NOS inhibitors.

Guanidino-Histidine SAR Studies

Serves as a crucial building block or comparative standard in medicinal chemistry programs focused on the histamine receptor family or NOS isoforms [2]. Its well-defined structure and known activity profile provide a rational starting point for designing new analogs with improved selectivity or pharmacokinetic properties.

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